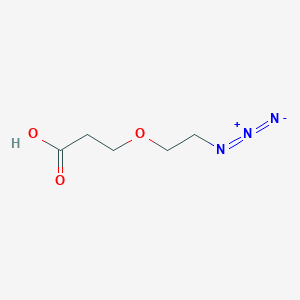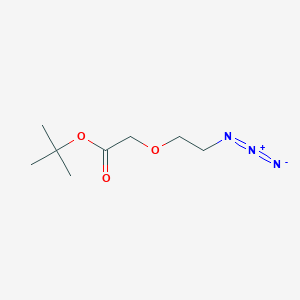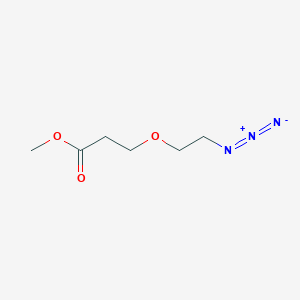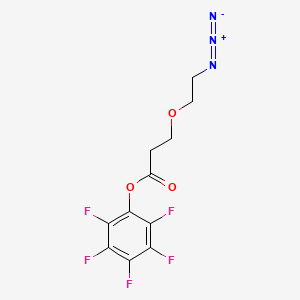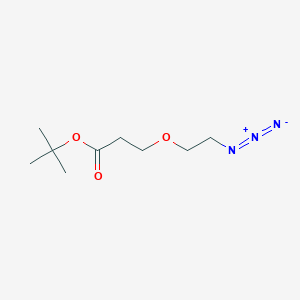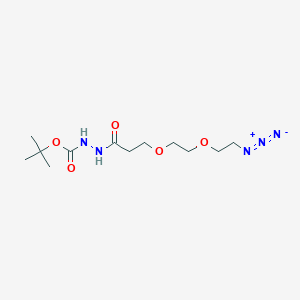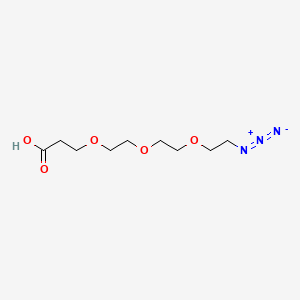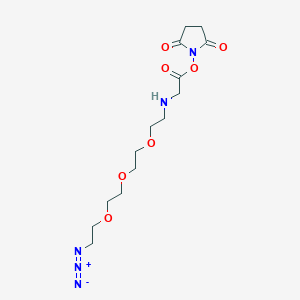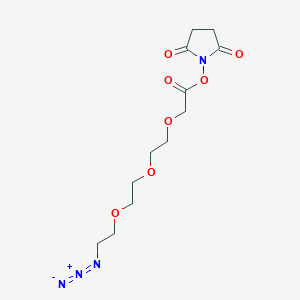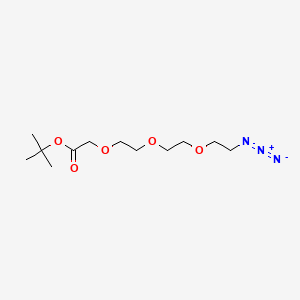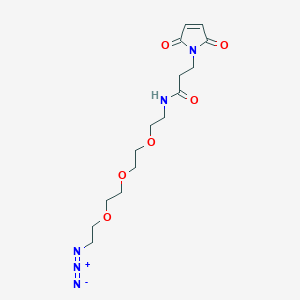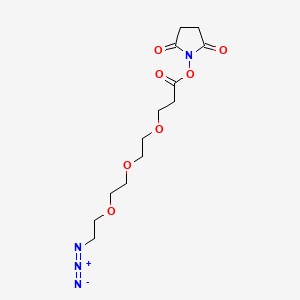
Azilsartan trimethylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azilsartan is an angiotensin II receptor antagonist used in the treatment of hypertension, developed by Takeda. It is marketed in tablet form under the trade name Edarbi as the prodrug azilsartan medoxomil (INN, codenamed TAK-491). Azilsartan medoxomil lowers blood pressure by blocking the action of angiotensin II, a vasopressor hormone.
Applications De Recherche Scientifique
1. Efficacy in Hypertension Management
Azilsartan, a novel angiotensin receptor blocker, has been extensively studied for its efficacy in managing hypertension. Research has demonstrated its effectiveness in reducing blood pressure more significantly than other sartans, like candesartan, olmesartan, and valsartan, especially in 24-hour systolic blood pressure control (Rakugi et al., 2012); (Kurtz & Kajiya, 2012); (White et al., 2011).
2. Pleiotropic Effects Beyond Blood Pressure Reduction
Azilsartan has shown potential in influencing cardiometabolic disease mechanisms and insulin sensitizing activity. These actions might extend beyond its primary role as an AT1 receptor antagonist, suggesting possible benefits in metabolic diseases (Kajiya et al., 2011).
3. Effects on Bone Loss and Inflammation in Periodontitis
In a rat model of periodontitis, azilsartan was effective in reducing bone loss and inflammation. It modulated various biomarkers such as MMP-2, MMP-9, RANKL/RANK, and increased levels of the anti-inflammatory cytokine IL-10, demonstrating its potential in periodontal therapy (Araújo et al., 2014).
4. Pharmacokinetics in Pediatric Patients
The pharmacokinetics of azilsartan has been evaluated in pediatric patients with hypertension, providing insight into its absorption and metabolism in younger populations (Enya et al., 2018).
5. Molecular and Cellular Effects
Azilsartan's molecular and cellular effects include its influence on adipocyte differentiation, antiproliferative effects in vascular cells, and inhibition of mitogen-activated protein kinase activation in smooth muscle cells. These findings suggest additional therapeutic potentials of azilsartan beyond hypertension treatment (Kajiya et al., 2011).
6. Impact on Insulin Resistance in Hypertensive Patients with Diabetes
A clinical study investigating the effects of azilsartan on insulin resistance in hypertensive patients with type 2 diabetes showed no significant impact on insulin resistance parameters, despite its antihypertensive effects. This suggests a limited role in improving insulin sensitivity in this patient group (Naruse et al., 2019).
7. Application in Rheumatoid Arthritis Treatment
Azilsartan, as an adjunct to methotrexate, improved clinical scores and inflammatory biomarkers in patients with active rheumatoid arthritis, indicating its potential benefit in autoimmune conditions (Mahmood et al., 2018).
Propriétés
Numéro CAS |
1824707-75-6 |
|---|---|
Nom du produit |
Azilsartan trimethylethanolamine |
Formule moléculaire |
C30H33N5O6 |
Poids moléculaire |
559.623 |
Nom IUPAC |
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1-((2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1:1) |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 |
Clé InChI |
RGPFEJSMFMFCIT-UHFFFAOYSA-M |
SMILES |
OCC[N+](C)(C)C.O=C(C1=C2C(N=C(OCC)N2CC3=CC=C(C4=CC=CC=C4C5=NC(ON5)=O)C=C3)=CC=C1)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azilsartan trimethylethanolamine; TAK-536; TAK-536; TAK-536; Azilsartan. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
